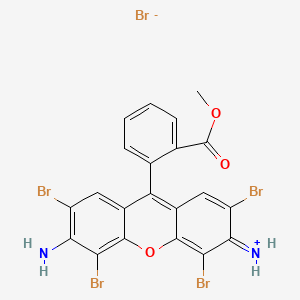

Tetrabromorhodamine 123 bromide

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

C21H13Br5N2O3 |

|---|---|

Molecular Weight |

740.9 g/mol |

IUPAC Name |

[6-amino-2,4,5,7-tetrabromo-9-(2-methoxycarbonylphenyl)xanthen-3-ylidene]azanium bromide |

InChI |

InChI=1S/C21H12Br4N2O3.BrH/c1-29-21(28)9-5-3-2-4-8(9)14-10-6-12(22)17(26)15(24)19(10)30-20-11(14)7-13(23)18(27)16(20)25;/h2-7,26H,27H2,1H3;1H |

InChI Key |

BGYAEVNNTNEWSJ-UHFFFAOYSA-N |

Canonical SMILES |

COC(=O)C1=CC=CC=C1C2=C3C=C(C(=[NH2+])C(=C3OC4=C(C(=C(C=C24)Br)N)Br)Br)Br.[Br-] |

Origin of Product |

United States |

Foundational & Exploratory

An In-Depth Technical Guide to the Cellular Mechanism of Action of Tetrabromorhodamine 123 Bromide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Tetrabromorhodamine 123 bromide (TBR) is a halogenated derivative of the well-known mitochondrial probe, Rhodamine 123. However, the introduction of four bromine atoms significantly alters its subcellular localization and mechanism of action, transforming it into a potent photosensitizer with a distinct therapeutic profile. Unlike its parent compound, which targets mitochondria, TBR primarily accumulates in the Golgi apparatus. Upon photoactivation, TBR initiates a unique signaling cascade, culminating in a specialized form of apoptosis. This technical guide provides a comprehensive overview of the cellular and molecular mechanisms underlying the photodynamic activity of TBR, offering valuable insights for its application in research and drug development, particularly in the context of photodynamic therapy (PDT) for cancer.

Core Mechanism of Action: From Photosensitization to Apoptosis

The primary mechanism of action of this compound is centered on its function as a photosensitizer that localizes to the Golgi apparatus. Upon exposure to light of an appropriate wavelength, TBR undergoes photoactivation, leading to the generation of reactive oxygen species (ROS). While both singlet oxygen (¹O₂) and superoxide (B77818) anions (O₂⁻) are produced, experimental evidence strongly indicates that superoxide anions are the principal mediators of the subsequent cytotoxic effects.[1]

The targeted generation of superoxide anions within the Golgi apparatus leads to significant oxidative stress and damage to this organelle. This localized insult triggers a downstream signaling pathway that is distinct from many classical apoptotic cascades. The key features of TBR-induced cell death are its dependence on intracellular calcium signaling and its independence from caspase-3 activation.[1]

Subcellular Localization: A Shift from Mitochondria to the Golgi Apparatus

While Rhodamine 123 is well-characterized as a mitochondrial stain that accumulates based on mitochondrial membrane potential, the tetrabrominated form, TBR, exhibits a different subcellular distribution. Laser scanning microscopy has confirmed the exclusive localization of TBR within the Golgi apparatus in cell lines such as human cervix carcinoma (HeLa) cells.[1] This altered localization is a critical determinant of its unique mechanism of action, shifting the site of initial photodamage from the mitochondria to the Golgi. The enhanced electrophilicity of TBR due to the electron-withdrawing bromine atoms may contribute to this altered subcellular targeting and its overall reactivity.

Induction of Apoptosis: A Ca²⁺-Dependent, Caspase-3-Independent Pathway

Photoactivation of TBR and the subsequent Golgi stress initiate a signaling cascade that leads to programmed cell death. A hallmark of this pathway is its reliance on intracellular calcium (Ca²⁺) as a key second messenger. The disruption of the Golgi apparatus, a major intracellular calcium store, likely leads to the release of Ca²⁺ into the cytoplasm. This increase in cytosolic Ca²⁺ activates downstream effectors, including a specific nuclease responsible for DNA fragmentation.[1]

Crucially, this apoptotic pathway proceeds independently of caspase-3, a key executioner caspase in many apoptotic processes. This is evidenced by the inability of caspase-3 inhibitors to block TBR-induced apoptosis.[1] Instead, the pathway utilizes a Ca²⁺-dependent nuclease, identified as being similar to DNase gamma, to execute the final stages of cell death.[1]

Quantitative Data on Photodynamic Efficacy

While the qualitative mechanism of TBR's photodynamic action is well-elucidated, specific quantitative data, such as IC50 values, are not extensively reported in the public domain. The phototoxic efficacy of TBR is dependent on multiple factors, including the cell line, concentration of TBR, incubation time, and the wavelength and dose of the activating light. One study evaluated the phototoxic properties of four bromine derivatives of rhodamine-123 and concluded that their tumor cell selectivity is highly dependent on their lipophilic/hydrophilic character.

For research and drug development purposes, it is imperative to empirically determine the phototoxic dose-response of TBR in the specific cellular model of interest. The following table outlines the key parameters that should be systematically varied to generate such quantitative data.

| Parameter | Range for Optimization | Rationale |

| TBR Concentration | 0.1 µM - 20 µM | To determine the optimal concentration for cellular uptake and photosensitization without inducing dark toxicity. |

| Incubation Time | 1 h - 24 h | To allow for sufficient accumulation of TBR within the Golgi apparatus. |

| Light Wavelength | To match the absorption spectrum of TBR | Efficient photoactivation of the photosensitizer. |

| Light Dose (Fluence) | 1 J/cm² - 20 J/cm² | To control the extent of ROS production and induce a dose-dependent apoptotic response. |

Signaling Pathway of TBR-Induced Apoptosis

The signaling cascade initiated by photoactivated TBR is a specialized pathway triggered by Golgi-specific oxidative stress.

References

A Technical Guide to the Fluorescence Properties and Application of Tetrabromorhodamine 123 Bromide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the core fluorescence excitation and emission spectra of Tetrabromorhodamine 123 bromide (TBR). It provides a comprehensive overview of its spectral characteristics, detailed experimental methodologies for their measurement, and an examination of its application in photodynamic therapy (PDT), including a key signaling pathway.

Core Spectral Properties of this compound

This compound is a fluorescent dye and potent photosensitizer. Its spectral properties are fundamental to its application in fluorescence microscopy and as a mediator of light-induced cellular processes. The introduction of bromine atoms to the rhodamine 123 structure results in a bathochromic shift, moving the excitation and emission peaks to longer wavelengths compared to the parent molecule.

Quantitative Spectral Data

The key spectral and photophysical parameters of this compound are summarized in the table below. These values are crucial for designing experimental setups, including the selection of appropriate excitation sources and emission filters.

| Parameter | Value | Solvent | Reference |

| Excitation Maximum (λex) | 524 nm | Methanol (B129727) | |

| Emission Maximum (λem) | 550 nm | Methanol | |

| Molar Extinction Coefficient (ε) | 91,000 M⁻¹cm⁻¹ | Methanol | |

| Quantum Yield of Singlet Oxygen Generation (ΦΔ) | 0.65 - 0.70 | Not Specified |

Experimental Protocols

This section details the methodologies for measuring the fluorescence spectra of this compound and for its application in inducing apoptosis in cancer cells through photodynamic therapy.

Measurement of Fluorescence Excitation and Emission Spectra

This protocol is based on established methods for characterizing the spectral properties of rhodamine derivatives.

1. Sample Preparation:

-

Prepare a stock solution of this compound in a suitable solvent such as methanol or ethanol (B145695) at a concentration of 1 mM.

-

For spectral measurements, dilute the stock solution to a final concentration in the micromolar range (e.g., 1-10 µM) to avoid aggregation-induced quenching. The optimal concentration should be determined empirically by ensuring a linear relationship between concentration and fluorescence intensity.

2. Instrumentation:

-

Utilize a calibrated spectrofluorometer equipped with a xenon arc lamp as the excitation source and a photomultiplier tube (PMT) as the detector.

3. Excitation Spectrum Measurement:

-

Set the emission monochromator to the predetermined emission maximum (e.g., 550 nm).

-

Scan the excitation monochromator across a wavelength range that encompasses the expected absorption of the dye (e.g., 400-540 nm).

-

Record the fluorescence intensity as a function of the excitation wavelength. The resulting plot is the excitation spectrum.

4. Emission Spectrum Measurement:

-

Set the excitation monochromator to the predetermined excitation maximum (e.g., 524 nm).

-

Scan the emission monochromator from a wavelength just above the excitation wavelength to the near-infrared region (e.g., 530-700 nm).

-

Record the fluorescence intensity as a function of the emission wavelength. The resulting plot is the emission spectrum.

5. Data Correction:

-

Correct the raw spectral data for instrumental variations in lamp intensity and detector response as a function of wavelength. This is typically achieved using correction files provided by the instrument manufacturer or by measuring the spectra of known standards.

Photodynamic Therapy Protocol in HeLa Cells

This protocol is based on the work of Ogata et al. (2003), who investigated the apoptotic pathway induced by this compound in human cervix carcinoma (HeLa) cells.[1]

1. Cell Culture:

-

Culture HeLa cells in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin (B1217042) at 37°C in a humidified atmosphere of 5% CO₂.

2. Photosensitizer Loading:

-

Prepare a stock solution of this compound in a suitable solvent like DMSO.

-

When cells reach 70-80% confluency, replace the culture medium with a fresh medium containing the desired concentration of this compound (e.g., 10 µM).

-

Incubate the cells with the photosensitizer for a specific duration (e.g., 1 hour) to allow for its uptake and localization, primarily within the Golgi apparatus.[1]

3. Irradiation:

-

After incubation, wash the cells with phosphate-buffered saline (PBS) to remove any unbound photosensitizer.

-

Add fresh, phenol (B47542) red-free culture medium.

-

Expose the cells to a light source with a wavelength that overlaps with the absorption spectrum of the photosensitizer. A xenon lamp with a filter to block wavelengths below the activation range can be used.[1] The light dose (power density x time) should be optimized to induce apoptosis.

4. Assessment of Apoptosis:

-

Following irradiation, incubate the cells for a desired period (e.g., 6-24 hours).

-

Assess apoptosis using various methods, such as:

-

Morphological analysis: Stain the cells with a nuclear dye like Hoechst 33342 and observe nuclear condensation and fragmentation characteristic of apoptosis using fluorescence microscopy.[1]

-

Biochemical assays: Detect the activation of key apoptotic proteins or the inhibition of specific pathways using techniques like Western blotting or specific enzyme activity assays.

-

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the experimental workflow for photodynamic therapy and the subsequent signaling pathway leading to apoptosis, as elucidated by Ogata et al. (2003).[1]

Caption: Experimental workflow for inducing and assessing apoptosis in HeLa cells using this compound-mediated photodynamic therapy.

Caption: Signaling cascade of this compound-induced apoptosis originating from the Golgi apparatus.[1]

This technical guide provides a foundational understanding of the spectral properties of this compound and its application in photodynamic therapy. The detailed protocols and workflow diagrams serve as a valuable resource for researchers and scientists in the fields of cell biology, cancer research, and drug development.

References

An In-depth Technical Guide to the Synthesis and Purification of Tetrabromorhodamine 123 Bromide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis, purification, and characterization of Tetrabromorhodamine 123 bromide. This compound is a brominated derivative of the fluorescent dye Rhodamine 123 and is of significant interest as a photosensitizer in photodynamic therapy (PDT) for cancer research.[1] This document details the experimental protocols, summarizes key quantitative data, and provides visualizations of the synthetic workflow and its mechanism of action.

Synthesis of this compound

The synthesis of this compound is achieved through the electrophilic bromination of Rhodamine 123. The most common brominating agent for this transformation is N-bromosuccinimide (NBS). The reaction proceeds by the substitution of hydrogen atoms on the xanthene core of the Rhodamine 123 molecule with bromine atoms.

Experimental Protocol: Bromination of Rhodamine 123

This protocol is based on established methods for the bromination of rhodamine dyes.[2]

Materials:

-

Rhodamine 123

-

N-bromosuccinimide (NBS)

-

Anhydrous N,N-Dimethylformamide (DMF)

-

Ethanol

-

Diethyl ether

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Nitrogen or Argon gas inlet

-

Standard laboratory glassware

Procedure:

-

Reaction Setup: In a clean, dry round-bottom flask, dissolve Rhodamine 123 in anhydrous DMF under an inert atmosphere (e.g., nitrogen or argon).

-

Addition of Brominating Agent: To the stirred solution, add N-bromosuccinimide (a slight excess, e.g., 4.2 equivalents, is recommended to ensure complete tetrabromination) portion-wise at room temperature. The reaction is typically exothermic, and the temperature should be monitored.

-

Reaction Monitoring: The reaction progress can be monitored by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) to determine the consumption of the starting material. The reaction is generally stirred at room temperature for several hours (e.g., 72 hours) to ensure completion.[2]

-

Work-up: Upon completion, the reaction mixture is typically diluted with a solvent in which the product is soluble, such as ethanol.[2] The solvent is then removed under reduced pressure (rotary evaporation).

-

Precipitation and Washing: The resulting crude solid is then triturated or washed with a non-polar solvent, such as diethyl ether, to remove unreacted NBS and other organic-soluble impurities. The product, being a salt, is generally insoluble in diethyl ether.[2]

-

Drying: The purified dark-brown powder of this compound is then dried under vacuum.

Purification of this compound

The final purity of this compound is crucial for its application, particularly in biological systems. The primary purification method involves precipitation and washing as described in the synthesis protocol. For higher purity, chromatographic methods can be employed.

Purification Protocol: Column Chromatography

Materials:

-

Crude this compound

-

Silica (B1680970) gel for column chromatography

-

Eluent system (e.g., a gradient of methanol (B129727) in dichloromethane (B109758) or chloroform)

-

Chromatography column and accessories

Procedure:

-

Column Packing: A silica gel slurry is prepared in the initial, less polar eluent and packed into a chromatography column.

-

Sample Loading: The crude product is dissolved in a minimum amount of the eluent or a suitable solvent and adsorbed onto a small amount of silica gel. The dried, adsorbed sample is then carefully added to the top of the packed column.

-

Elution: The column is eluted with a solvent system of increasing polarity. The fractions are collected and analyzed by TLC or HPLC to identify those containing the pure product.

-

Solvent Removal: The fractions containing the pure this compound are combined, and the solvent is removed under reduced pressure to yield the purified product.

Quantitative Data and Characterization

The following table summarizes the known quantitative data for this compound.

| Parameter | Value | Reference |

| Molecular Formula | C₂₁H₁₃Br₅N₂O₃ | [3] |

| Molecular Weight | 740.86 g/mol | [3] |

| CAS Number | 623903-26-4 | [3] |

| Appearance | Dark-brown powder | [2] |

| Solubility | Soluble in DMSO and DMF | |

| UV-Vis Absorption Max (λmax) | 524 nm (in MeOH) | |

| Emission Maximum (λem) | 550 nm (in MeOH) | |

| Molar Extinction Coefficient (ε) | 91,000 cm⁻¹M⁻¹ (in MeOH) | |

| Quantum Yield (Singlet Oxygen) | 0.65 - 0.70 |

Note: Detailed NMR and mass spectrometry data are mentioned in the literature but are not publicly available in full.[2]

Mechanism of Action in Photodynamic Therapy (PDT)

This compound functions as a photosensitizer in PDT.[1] The core mechanism involves the generation of cytotoxic reactive oxygen species (ROS) upon light activation.

Signaling Pathway Description:

-

Cellular Uptake and Localization: Tetrabromorhodamine 123, being a lipophilic cation, preferentially accumulates in the mitochondria of cancer cells due to their higher mitochondrial membrane potential compared to normal cells.

-

Photoexcitation: Upon irradiation with light of a specific wavelength corresponding to its absorption maximum (around 524 nm), the photosensitizer absorbs a photon and transitions from its ground state (S₀) to an excited singlet state (S₁).

-

Intersystem Crossing: The excited singlet state can then undergo intersystem crossing to a longer-lived excited triplet state (T₁).

-

Energy Transfer (Type II Reaction): The photosensitizer in the triplet state can transfer its energy to molecular oxygen (³O₂), which is in its ground triplet state. This energy transfer excites the oxygen to its highly reactive singlet state (¹O₂).

-

Cellular Damage and Death: Singlet oxygen is a potent oxidizing agent that can damage various cellular components, including lipids, proteins, and nucleic acids. This widespread damage leads to mitochondrial dysfunction and initiates apoptotic or necrotic cell death pathways, ultimately resulting in tumor destruction.

Visualizations

Experimental Workflow: Synthesis of this compound

Caption: Synthetic workflow for this compound.

Signaling Pathway: Mechanism of Photodynamic Therapy

Caption: Mechanism of action of Tetrabromorhodamine 123 in PDT.

References

An In-depth Technical Guide to the Photophysical Properties of Tetrabromorhodamine 123 Bromide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Tetrabromorhodamine 123 bromide (TBR bromide) is a halogenated derivative of the well-known fluorescent dye, Rhodamine 123. This document provides a comprehensive overview of its core photophysical properties, its mechanism of action as a photosensitizer in photodynamic therapy (PDT), and detailed experimental protocols for its characterization and application. The inclusion of bromine atoms significantly influences the molecule's electronic properties, enhancing its utility in biological research, particularly in the fields of oncology and drug development. This guide is intended to serve as a technical resource for researchers employing or considering TBR bromide in their studies.

Introduction

This compound is a cationic lipophilic dye that exhibits a pronounced affinity for mitochondria, a characteristic driven by the high mitochondrial membrane potential of cancer cells.[1] This selective accumulation forms the basis of its application as a photosensitizer in photodynamic therapy.[2][3] Upon excitation with light of a specific wavelength, TBR bromide generates reactive oxygen species (ROS), primarily singlet oxygen, which induce localized cellular damage and trigger apoptotic cell death.[4] Understanding the fundamental photophysical parameters of TBR bromide is critical for optimizing its use in PDT and other fluorescence-based applications.

Photophysical Properties

The photophysical characteristics of a fluorescent molecule are essential for predicting its behavior in various environments and for designing effective experimental setups. The available data for this compound is summarized below.

| Property | Value | Notes |

| Excitation Maximum (λex) | 524 nm[4] | In the green region of the visible spectrum. |

| Emission Maximum (λem) | 550 nm[4] | Red-shifted emission, typical for rhodamine dyes. |

| Singlet Oxygen Quantum Yield (ΦΔ) | 0.65 - 0.7[4] | High efficiency of singlet oxygen generation, crucial for PDT. |

| Molar Extinction Coefficient (ε) | Data not available | A critical parameter for determining concentration via absorbance. |

| Fluorescence Quantum Yield (Φf) | Data not available | Represents the efficiency of photon emission after absorption. |

| Fluorescence Lifetime (τf) | Data not available | The average time the molecule spends in the excited state. |

Mechanism of Action in Photodynamic Therapy

This compound's efficacy as a PDT agent stems from its ability to induce a specific form of programmed cell death.

Cellular Uptake and Localization

As a lipophilic cation, TBR bromide passively diffuses across the plasma membrane and accumulates preferentially within the mitochondria of cancer cells, driven by the negative mitochondrial membrane potential. This selective localization minimizes off-target effects on healthy tissues.

Photosensitization and Apoptosis Induction

Upon irradiation with light corresponding to its absorption maximum, TBR bromide transitions to an excited triplet state. Through a Type II photochemical reaction, it transfers energy to molecular oxygen, generating highly cytotoxic singlet oxygen (¹O₂).[5] This process is highly efficient, with a singlet oxygen quantum yield of 0.65-0.7.[4]

The generated singlet oxygen primarily damages the Golgi apparatus, leading to a disruption of cellular homeostasis. This damage initiates a signaling cascade that results in a Ca²⁺-dependent and caspase-3-independent apoptosis.[2][6] This unique apoptotic pathway distinguishes it from many other PDT agents that rely on caspase-dependent mechanisms.

PDT mechanism of this compound.

Experimental Protocols

This section provides detailed methodologies for the characterization and application of this compound.

Determination of Molar Extinction Coefficient

The molar extinction coefficient (ε) is determined by applying the Beer-Lambert law (A = εcl), where A is the absorbance, c is the molar concentration, and l is the path length of the cuvette.

Materials:

-

This compound

-

High-purity solvent (e.g., ethanol (B145695) or DMSO)

-

UV-Vis spectrophotometer

-

Calibrated analytical balance

-

Volumetric flasks

-

Quartz cuvettes (1 cm path length)

Procedure:

-

Prepare a stock solution of TBR bromide of a known concentration by accurately weighing the compound and dissolving it in a precise volume of solvent.

-

Perform a series of serial dilutions to obtain a range of concentrations.

-

Measure the absorbance of each solution at the absorption maximum (λ_max = 524 nm).

-

Plot absorbance versus concentration.

-

The molar extinction coefficient (ε) is the slope of the resulting linear regression.

Workflow for molar extinction coefficient determination.

Determination of Fluorescence Quantum Yield (Relative Method)

The fluorescence quantum yield (Φ_f) can be determined relative to a well-characterized standard.

Materials:

-

This compound solution

-

Quantum yield standard with similar absorption and emission properties (e.g., Rhodamine 6G in ethanol, Φ_f = 0.95)

-

Spectrofluorometer

-

UV-Vis spectrophotometer

-

Quartz cuvettes

Procedure:

-

Prepare dilute solutions of both the sample and the standard with absorbances less than 0.1 at the excitation wavelength to minimize inner filter effects.

-

Measure the absorption spectra of the sample and the standard.

-

Measure the fluorescence emission spectra of the sample and the standard, exciting at the same wavelength.

-

Integrate the area under the emission spectra for both the sample and the standard.

-

Calculate the quantum yield using the following equation: Φ_f(sample) = Φ_f(std) * (I_sample / I_std) * (A_std / A_sample) * (n_sample² / n_std²) where I is the integrated fluorescence intensity, A is the absorbance at the excitation wavelength, and n is the refractive index of the solvent.

Determination of Fluorescence Lifetime using Time-Correlated Single Photon Counting (TCSPC)

Fluorescence lifetime (τ_f) is measured using TCSPC, a highly sensitive technique for resolving excited-state dynamics.[7]

Materials:

-

This compound solution

-

TCSPC system with a pulsed laser source (picosecond pulses) and a single-photon sensitive detector.

Procedure:

-

Prepare a dilute solution of TBR bromide.

-

Excite the sample with the pulsed laser at a high repetition rate.

-

The TCSPC electronics measure the time delay between the laser pulse and the arrival of the first emitted photon.

-

A histogram of these time delays is constructed over millions of events, representing the fluorescence decay curve.

-

The decay curve is fitted to an exponential function to extract the fluorescence lifetime (τ_f).

Workflow for fluorescence lifetime measurement using TCSPC.

Cell Labeling and Intracellular Localization

Protocol for cell labeling:

-

Culture cells according to standard protocols.

-

Incubate cells with DMEM containing 5 µM TBR bromide in the dark in a CO₂ incubator at 37°C.

-

After 1 hour, replace the medium with a normal culture medium without phenol (B47542) red.

-

Expose the cells to visible light from a 500 W Xe arc lamp with an appropriate filter to induce phototoxicity.

Protocol for intracellular localization:

-

Culture cells on glass-bottomed dishes for 48 hours.

-

For co-localization studies, incubate with specific organelle trackers (e.g., BODIPY-TR ceramide for the Golgi apparatus).

-

Incubate with 5 µM TBR bromide.

-

A nuclear counterstain (e.g., Hoechst 33342) can also be added.

-

Wash the cells with phosphate-buffered saline (containing Ca²⁺ and Mg²⁺).

-

Observe the cells using confocal laser scanning microscopy.

Applications in Drug Development

The unique properties of this compound make it a valuable tool in drug development:

-

Photodynamic Therapy: Its high singlet oxygen quantum yield and selective accumulation in tumor mitochondria make it a promising candidate for PDT.

-

Mitochondrial Imaging: Its intrinsic fluorescence allows for the visualization and tracking of mitochondria in living cells.

-

Drug Delivery: TBR bromide can be conjugated to nanoparticles or other drug delivery systems to monitor their intracellular trafficking and localization.

-

Screening for MDR Modulators: As a substrate for multidrug resistance (MDR) pumps, it can be used in assays to screen for compounds that inhibit these pumps.

Conclusion

This compound is a potent photosensitizer with distinct photophysical properties and a unique mechanism of action. While some of its key quantitative photophysical parameters require experimental determination, its utility in photodynamic therapy and other fluorescence-based applications is well-established. This guide provides the foundational knowledge and detailed protocols necessary for researchers to effectively utilize this compound in their studies and contribute to the advancement of cancer therapy and drug development.

References

- 1. How to Measure the Extinction Coefficient of a Fluorescent Protein | MtoZ Biolabs [mtoz-biolabs.com]

- 2. Photodynamic Treatment Induces an Apoptotic Pathway Involving Calcium, Nitric Oxide, p53, p21-Activated Kinase 2, and c-Jun N-Terminal Kinase and Inactivates Survival Signal in Human Umbilical Vein Endothelial Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 3. horiba.com [horiba.com]

- 4. edinst.com [edinst.com]

- 5. US5245551A - Method of determining extinction coefficient of fluorescent dye and protein concentration of dye-protein conjugate - Google Patents [patents.google.com]

- 6. lup.lub.lu.se [lup.lub.lu.se]

- 7. Time-correlated single photon counting (TCSPC) [uniklinikum-jena.de]

A Technical Guide to the Solubility of Tetrabromorhodamine 123 Bromide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the solubility of Tetrabromorhodamine 123 bromide, a fluorescent dye and photosensitizer with applications in biomedical research and photodynamic therapy. This document offers a compilation of available solubility data, detailed experimental protocols for solubility determination, and a visualization of the key signaling pathway associated with its function as a photosensitizer.

Core Topic: Solubility of this compound

This compound is a halogenated derivative of the rhodamine family of fluorescent dyes. Its solubility is a critical parameter for its application in various experimental and therapeutic contexts, influencing its delivery, cellular uptake, and overall efficacy.

Data Presentation: Solubility in Various Solvents

The following table summarizes the known quantitative and qualitative solubility of this compound in common laboratory solvents. It is important to note that quantitative data for this specific compound is limited in publicly available literature. Therefore, where specific data is unavailable, qualitative descriptions or data from structurally similar rhodamine compounds are provided for guidance.

| Solvent | Quantitative Solubility | Qualitative Solubility & Notes |

| Dimethyl Sulfoxide (DMSO) | 10 mM | Readily soluble. |

| Dimethylformamide (DMF) | Data not available | Reported to be soluble. |

| Water | Data not available | Bromination of rhodamine dyes generally decreases aqueous solubility. Expected to have low solubility. |

| Ethanol | Data not available | Expected to be sparingly soluble. For comparison, the related compound Rhodamine B has a reported solubility of approximately 15 g/L. |

| Methanol | Data not available | Expected to be sparingly soluble. |

Note: The molecular weight of this compound is 740.87 g/mol . A 10 mM solution in DMSO corresponds to approximately 7.41 mg/mL.

Experimental Protocols

A standardized and reproducible protocol is essential for determining the solubility of compounds like this compound. Below are two detailed methodologies that can be adapted for this purpose.

Method 1: Kinetic Solubility Assay by Nephelometry

This high-throughput method is suitable for rapidly assessing the kinetic solubility of a compound by measuring the turbidity of a solution.

Materials:

-

This compound powder

-

Anhydrous Dimethyl Sulfoxide (DMSO)

-

Phosphate-Buffered Saline (PBS), pH 7.4

-

96-well microtiter plates (clear bottom)

-

Multichannel pipette

-

Plate shaker

-

Nephelometer or a microplate reader capable of measuring light scattering at ~620 nm

Procedure:

-

Preparation of Stock Solution: Prepare a high-concentration stock solution of this compound in DMSO (e.g., 20 mM). Ensure the compound is fully dissolved.

-

Serial Dilutions: In a 96-well plate, perform serial dilutions of the DMSO stock solution with DMSO to create a range of concentrations (e.g., from 20 mM down to 0.01 mM).

-

Addition to Buffer: To a new 96-well plate, add 198 µL of PBS to each well.

-

Compound Addition: Using a multichannel pipette, transfer 2 µL of each DMSO stock dilution to the corresponding wells of the PBS-containing plate. This will result in a final DMSO concentration of 1%.

-

Incubation and Shaking: Immediately place the plate on a plate shaker and mix for 5 minutes at room temperature. Subsequently, incubate the plate at room temperature for 2 hours, protected from light.

-

Turbidity Measurement: After incubation, measure the light scattering (nephelometry) or absorbance at 620 nm of each well using a microplate reader.

-

Data Analysis: Plot the measured turbidity/absorbance against the concentration of this compound. The kinetic solubility is defined as the concentration at which a significant increase in turbidity is observed compared to the baseline.

Method 2: Equilibrium Solubility by UV-Vis Spectroscopy

This method determines the thermodynamic equilibrium solubility, which is often lower than the kinetic solubility.

Materials:

-

This compound powder

-

Solvent of interest (e.g., water, ethanol, methanol)

-

Vials with screw caps

-

Vortex mixer

-

Centrifuge

-

UV-Vis spectrophotometer

-

Quartz cuvettes

Procedure:

-

Sample Preparation: Add an excess amount of this compound powder to a vial containing a known volume of the solvent (e.g., 1 mL). The amount should be sufficient to ensure that a saturated solution is formed and undissolved solid remains.

-

Equilibration: Tightly cap the vials and place them on a vortex mixer or shaker. Agitate the samples at a constant temperature (e.g., 25 °C) for a prolonged period (e.g., 24-48 hours) to ensure equilibrium is reached. Protect the samples from light.

-

Phase Separation: After equilibration, centrifuge the vials at high speed (e.g., 10,000 x g) for 15 minutes to pellet the undissolved solid.

-

Sample Dilution: Carefully collect a known volume of the supernatant, ensuring no solid particles are transferred. Dilute the supernatant with the same solvent to a concentration that falls within the linear range of the UV-Vis spectrophotometer.

-

Absorbance Measurement: Measure the absorbance of the diluted solution at the wavelength of maximum absorbance (λmax) for this compound in the specific solvent.

-

Concentration Calculation: Using a pre-determined calibration curve of known concentrations of this compound in the same solvent, calculate the concentration of the diluted sample.

-

Solubility Determination: Multiply the calculated concentration by the dilution factor to determine the equilibrium solubility of this compound in the solvent.

Mandatory Visualization

Signaling Pathway: Photodynamic Therapy (PDT) Mechanism

This compound functions as a photosensitizer in photodynamic therapy. Upon excitation by light of a specific wavelength, it can initiate a cascade of events leading to the generation of reactive oxygen species (ROS), primarily singlet oxygen (¹O₂), which is highly cytotoxic to cancer cells.

Caption: Mechanism of Photodynamic Therapy (PDT) initiated by a photosensitizer.

Experimental Workflow: Solubility Determination

The following diagram illustrates a logical workflow for determining the solubility of a compound like this compound.

Caption: A generalized workflow for determining compound solubility.

An In-depth Technical Guide to the Quantum Yield of Singlet Oxygen Generation by Tetrabromorhodamine 123 Bromide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the singlet oxygen quantum yield (ΦΔ) of Tetrabromorhodamine 123 bromide (TBrRh123), a photosensitizer with potential applications in photodynamic therapy (PDT) and other photochemical processes. This document details the quantitative quantum yield values, provides an in-depth experimental protocol for their determination, and illustrates the underlying photochemical principles and workflows.

Quantitative Data: Singlet Oxygen Quantum Yield (ΦΔ)

The efficiency of a photosensitizer in generating singlet oxygen is a critical parameter for its application in PDT. Tetrabromorhodamine 123, a brominated derivative of Rhodamine 123, exhibits a significantly enhanced ability to produce singlet oxygen upon photoexcitation compared to its parent compound. The quantum yield of singlet oxygen generation is highly dependent on the solvent environment.

The following table summarizes the reported singlet oxygen quantum yields for Tetrabromorhodamine 123 in different solvents. For comparison, the values for the well-characterized standard photosensitizer, Rose Bengal, are also provided.

| Photosensitizer | Solvent | Quantum Yield (ΦΔ) | Reference(s) |

| Tetrabromorhodamine 123 | Water | 0.45 | [1][2] |

| Tetrabromorhodamine 123 | Ethanol | 0.55 | [1][2] |

| Rose Bengal (Reference) | Water | 0.75 - 0.76 | [3][4] |

| Rose Bengal (Reference) | Ethanol | 0.68 - 0.86 | [4] |

The Photochemical Mechanism of Singlet Oxygen Generation

The generation of singlet oxygen by this compound follows a Type II photosensitization mechanism. This process can be visualized using a Jablonski diagram, which illustrates the electronic transitions that occur within the photosensitizer molecule upon light absorption.

References

Cellular Uptake and Localization of Tetrabromorhodamine 123 Bromide: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tetrabromorhodamine 123 bromide (TBR) is a brominated derivative of the well-characterized fluorescent dye, Rhodamine 123. While Rhodamine 123 is extensively used as a mitochondrial probe, the addition of four bromine atoms to the xanthene ring of TBR significantly alters its physicochemical properties, enhancing its electrophilicity and rendering it a potent photosensitizer for photodynamic therapy (PDT).[1] This guide provides a comprehensive overview of the cellular uptake and subcellular localization of this compound, offering detailed experimental protocols and insights into its mechanism of action.

TBR's primary intracellular target is the mitochondria, where it can be used to generate singlet oxygen within the mitochondrial membranes upon photoactivation.[2] However, emerging research on other photosensitizers suggests a potential role for the Golgi apparatus in mediating PDT-induced cell death, a pathway that may also be relevant to TBR's mechanism of action. This guide will explore both the established mitochondrial localization and the potential involvement of other organelles.

Physicochemical and Photochemical Properties

The key properties of this compound are summarized in the table below. The presence of bromine atoms is known to enhance the generation of singlet oxygen, a critical feature for its application in PDT.

| Property | Value | Reference |

| Molecular Formula | C₂₁H₁₃Br₅N₂O₃ | |

| Molecular Weight | 740.86 g/mol | |

| Excitation Maximum (λex) | 524 nm (in Methanol) | [2] |

| Emission Maximum (λem) | 550 nm (in Methanol) | [2] |

| Molar Extinction Coefficient (ε) | 91,000 M⁻¹cm⁻¹ (in Methanol) | [2] |

| Quantum Yield (Singlet Oxygen) | 0.65 - 0.7 | [2] |

| Cellular Localization | Mitochondria | [2] |

Cellular Uptake and Efflux

The precise mechanism of cellular entry for this compound has not been fully elucidated in the scientific literature. However, based on the behavior of its parent compound, Rhodamine 123, a combination of passive diffusion driven by the plasma and mitochondrial membrane potentials, and potentially carrier-mediated transport, is likely involved.

The lipophilic and cationic nature of TBR facilitates its passage across the plasma membrane. Once inside the cell, the strong negative mitochondrial membrane potential drives its accumulation within the mitochondrial matrix.

It is also important to consider the role of efflux pumps. Multidrug resistance (MDR) proteins, such as P-glycoprotein (P-gp) and Multidrug Resistance-associated Protein (MRP), are known to actively transport Rhodamine 123 out of cells. While not explicitly demonstrated for TBR, it is plausible that similar mechanisms could influence its intracellular concentration.

Experimental Workflow for Cellular Uptake Analysis

The following diagram illustrates a typical workflow for quantifying the cellular uptake of this compound.

Caption: Workflow for Quantitative Cellular Uptake of TBR.

Subcellular Localization

The primary subcellular destination of this compound is the mitochondria. This localization is a key factor in its efficacy as a photosensitizer, as it places the generation of reactive oxygen species in close proximity to critical mitochondrial components, leading to organelle damage and the initiation of cell death pathways.

While mitochondrial targeting is predominant, some studies with other photosensitizers have indicated that localization to the Golgi apparatus can be a critical event in triggering a specific form of immunogenic cell death known as pyroptosis.[3] Therefore, co-localization studies are essential to confirm the precise intracellular distribution of TBR.

Experimental Protocol: Co-localization with Organelle-Specific Dyes

This protocol outlines the steps for visualizing the subcellular localization of TBR using confocal microscopy.

-

Cell Preparation:

-

Seed cells on glass-bottom dishes or coverslips suitable for microscopy.

-

Culture cells to approximately 70-80% confluency.

-

-

Staining with Organelle Markers:

-

To label mitochondria, incubate cells with a mitochondrial marker such as MitoTracker™ Green FM (100-200 nM) for 30-45 minutes at 37°C.

-

To label the Golgi apparatus, incubate cells with a Golgi-specific marker such as NBD C₆-ceramide (5 µM) for 30 minutes at 37°C.

-

Wash the cells twice with pre-warmed culture medium.

-

-

TBR Staining:

-

Prepare a working solution of this compound (e.g., 1-5 µM) in culture medium.

-

Incubate the cells with the TBR solution for 30-60 minutes at 37°C in the dark.

-

-

Nuclear Staining (Optional):

-

For nuclear counterstaining, incubate cells with a dye such as Hoechst 33342 (1 µg/mL) for 10-15 minutes.

-

-

Imaging:

-

Wash the cells twice with pre-warmed phosphate-buffered saline (PBS).

-

Add fresh culture medium or imaging buffer to the cells.

-

Visualize the cells using a confocal laser scanning microscope with the appropriate filter sets for each dye.

-

Signaling Pathways in TBR-Mediated Photodynamic Therapy

Upon photoactivation, this compound generates singlet oxygen, a highly reactive oxygen species that can induce oxidative stress and damage intracellular components. The subsequent signaling pathways can lead to different forms of cell death.

Mitochondrial-Mediated Apoptosis

Damage to the mitochondria can lead to the release of cytochrome c into the cytoplasm, which in turn activates the caspase cascade, culminating in apoptosis.

Caption: Mitochondrial Pathway of TBR-Induced Apoptosis.

Potential Golgi-Mediated Pyroptosis

Recent research suggests that PDT targeting the Golgi apparatus can activate the NLRP3 inflammasome, leading to pyroptosis, a pro-inflammatory form of cell death.[3] While this has not been directly shown for TBR, it represents a plausible alternative or parallel pathway.

Caption: Hypothetical Golgi-Mediated Pyroptosis by TBR.

Quantitative Data Summary

Currently, there is a lack of published, detailed quantitative data on the cellular uptake and localization of this compound across different cell lines and conditions. The following tables are provided as templates for researchers to populate with their own experimental data.

Table 1: Time-Dependent Uptake of TBR

| Incubation Time (min) | Mean Fluorescence Intensity (a.u.) | Standard Deviation |

| 15 | ||

| 30 | ||

| 60 | ||

| 120 |

Table 2: Concentration-Dependent Uptake of TBR

| TBR Concentration (µM) | Mean Fluorescence Intensity (a.u.) | Standard Deviation |

| 0.5 | ||

| 1.0 | ||

| 2.5 | ||

| 5.0 |

Conclusion

This compound is a promising photosensitizer with a primary localization to the mitochondria. Its cellular uptake is likely driven by membrane potential, and its photodynamic action can induce apoptosis through mitochondrial damage. The potential for alternative localization and cell death pathways, such as Golgi-mediated pyroptosis, warrants further investigation. The experimental protocols and data templates provided in this guide offer a framework for researchers to further characterize the cellular behavior of this compound and unlock its full therapeutic potential.

References

- 1. Electrophilic reactivity of tetrabromorhodamine 123 is bromine induced: convergent interpretation through complementary molecular descriptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. biotium.com [biotium.com]

- 3. Golgi Apparatus-Targeted Photodynamic Therapy for Enhancing Tumor Immunogenicity by Eliciting NLRP3 Protein-Dependent Pyroptosis - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for Staining Live Cells with Tetrabromorhodamine 123 Bromide

For Researchers, Scientists, and Drug Development Professionals

Tetrabromorhodamine 123 bromide (TBR) is a fluorescent, lipophilic cationic dye that serves as a powerful tool for investigating mitochondrial function in live cells. Its accumulation within the mitochondrial matrix is driven by the negative mitochondrial membrane potential (ΔΨm), making it a reliable indicator for assessing mitochondrial health and cell viability. This document provides detailed protocols for utilizing TBR in live-cell imaging and quantitative analysis.

TBR is a derivative of Rhodamine 123 and shares similar properties, including its use as a photosensitizer, which can induce apoptosis upon illumination, a feature explored in photodynamic therapy research.[1][2] Its spectral properties, with an excitation maximum around 524 nm and an emission maximum around 550 nm, make it suitable for standard fluorescence microscopy.[3]

Key Applications:

-

Assessment of Mitochondrial Membrane Potential: Quantify changes in ΔΨm in response to various stimuli, toxins, or drug candidates.

-

Cell Viability and Apoptosis Detection: Distinguish between healthy and apoptotic cells based on mitochondrial integrity.

-

Photodynamic Therapy Research: Investigate the efficacy of TBR as a photosensitizer for targeted cell killing.[1]

-

Drug Screening: Evaluate the impact of novel compounds on mitochondrial function.

Quantitative Data Summary

The following table summarizes typical experimental parameters for staining live cells with this compound. Note that optimal conditions may vary depending on the cell type and experimental setup.

| Parameter | Value | Cell Type Example | Reference |

| Stock Solution Concentration | 1-10 mM in DMSO | General | [1] |

| Working Concentration | 1-10 µM | General | [4] |

| Incubation Time | 30-60 minutes | General | [4] |

| Incubation Temperature | 37°C | General | [4] |

| Excitation Wavelength | ~524 nm | N/A | [3] |

| Emission Wavelength | ~550 nm | N/A | [3] |

Experimental Protocols

Protocol 1: Staining of Adherent Cells for Qualitative and Quantitative Microscopy

This protocol outlines the steps for staining adherent cells to visualize and quantify changes in mitochondrial membrane potential.

Materials:

-

This compound (TBR)

-

Dimethyl sulfoxide (B87167) (DMSO), anhydrous

-

Complete cell culture medium

-

Phosphate-buffered saline (PBS) or Hank's Balanced Salt Solution (HBSS)

-

Glass-bottom dishes or multi-well plates suitable for microscopy

-

Fluorescence microscope with appropriate filter sets (e.g., TRITC/Rhodamine)

Procedure:

-

Cell Seeding: Seed adherent cells onto glass-bottom dishes or plates at a density that will result in 50-70% confluency on the day of the experiment.

-

Preparation of Staining Solution:

-

Prepare a 1 mM stock solution of TBR in anhydrous DMSO. Store in small aliquots at -20°C, protected from light.

-

On the day of the experiment, dilute the stock solution in pre-warmed (37°C) complete cell culture medium to a final working concentration of 5 µM.[4] Vortex briefly to ensure complete mixing.

-

-

Cell Staining:

-

Aspirate the culture medium from the cells.

-

Wash the cells once with pre-warmed PBS or HBSS.

-

Add the 5 µM TBR staining solution to the cells and incubate for 30-60 minutes at 37°C in a CO2 incubator, protected from light.[4]

-

-

Washing:

-

Aspirate the staining solution.

-

Wash the cells twice with pre-warmed PBS or HBSS to remove unbound dye.

-

-

Imaging:

-

Add fresh, pre-warmed complete culture medium or imaging buffer to the cells. For photodynamic therapy studies, a medium without phenol (B47542) red is recommended.[4]

-

Immediately image the cells using a fluorescence microscope. Healthy cells will exhibit bright red fluorescence localized to the mitochondria. A decrease in fluorescence intensity is indicative of mitochondrial membrane depolarization.

-

Protocol 2: Flow Cytometry Analysis of Mitochondrial Membrane Potential

This protocol provides a method for the quantitative analysis of mitochondrial membrane potential in a cell population using flow cytometry.

Materials:

-

This compound (TBR)

-

Dimethyl sulfoxide (DMSO), anhydrous

-

Complete cell culture medium

-

Phosphate-buffered saline (PBS)

-

Trypsin-EDTA or other cell dissociation reagent

-

Flow cytometry tubes

-

Flow cytometer

Procedure:

-

Cell Preparation: Culture cells to the desired density and apply experimental treatments.

-

Preparation of Staining Solution: Prepare a 5 µM working solution of TBR in complete cell culture medium as described in Protocol 1.

-

Cell Staining:

-

Harvest the cells by trypsinization and resuspend them in complete culture medium.

-

Centrifuge the cell suspension and resuspend the cell pellet in the 5 µM TBR staining solution at a concentration of 1 x 10^6 cells/mL.

-

Incubate for 30 minutes at 37°C, protected from light.

-

-

Washing:

-

Add 5 mL of cold PBS to the cell suspension and centrifuge.

-

Resuspend the cell pellet in 1 mL of cold PBS.

-

-

Flow Cytometry Analysis:

-

Analyze the cells on a flow cytometer, exciting with a 488 nm or 561 nm laser and collecting the emission in the appropriate channel (e.g., PE or a similar channel).

-

A decrease in the mean fluorescence intensity of the cell population indicates mitochondrial depolarization.

-

Visualizations

Caption: A simplified workflow for staining live adherent cells with this compound.

Caption: The accumulation of TBR in the mitochondrial matrix is driven by the mitochondrial membrane potential (ΔΨm).

References

Application Notes and Protocols for Apoptosis Analysis Using Tetrabromorhodamine 123 Bromide in Flow Cytometry

For Researchers, Scientists, and Drug Development Professionals

Introduction

Apoptosis, or programmed cell death, is a critical process in organismal development and tissue homeostasis. Its dysregulation is implicated in numerous diseases, including cancer and neurodegenerative disorders. Flow cytometry is a powerful technique for the rapid, quantitative analysis of apoptosis at the single-cell level. Tetrabromorhodamine 123 bromide (TBR), a halogenated derivative of Rhodamine 123, serves as a potent photosensitizer that can be utilized to induce apoptosis. Upon photoactivation, TBR generates reactive oxygen species (ROS), primarily localizing its cytotoxic effects to the Golgi apparatus, thereby initiating a cascade of events leading to programmed cell death.

These application notes provide a comprehensive overview and detailed protocols for inducing apoptosis using this compound and subsequently analyzing the apoptotic cell population via flow cytometry.

Principle of Action

This compound is a lipophilic cation that preferentially accumulates in the Golgi apparatus of living cells. When exposed to light of a suitable wavelength, TBR becomes photoactivated, leading to the production of ROS, such as singlet oxygen and superoxide (B77818) anions. This localized oxidative stress damages the Golgi apparatus, triggering a signaling cascade that culminates in apoptosis. The induction of apoptosis can then be quantified using established flow cytometry assays that measure key apoptotic markers, such as the externalization of phosphatidylserine (B164497) (PS) on the cell surface (Annexin V staining) and loss of plasma membrane integrity (Propidium Iodide staining).

Signaling Pathway of TBR-Induced Apoptosis

The signaling pathway for apoptosis induced by photodynamic therapy (PDT) with this compound primarily originates from damage to the Golgi apparatus.

Caption: Signaling pathway of this compound-induced apoptosis.

Experimental Workflow

The overall experimental workflow involves two main stages: the induction of apoptosis using TBR and subsequent analysis by flow cytometry.

Caption: Experimental workflow for apoptosis analysis using TBR and flow cytometry.

Data Presentation

The following table summarizes hypothetical quantitative data from a typical experiment inducing apoptosis with TBR and analyzing with Annexin V/PI staining by flow cytometry.

| Treatment Group | Viable Cells (%) (Annexin V- / PI-) | Early Apoptotic Cells (%) (Annexin V+ / PI-) | Late Apoptotic/Necrotic Cells (%) (Annexin V+ / PI+) |

| Control (No TBR, No Light) | 95.2 ± 2.1 | 2.5 ± 0.8 | 2.3 ± 0.5 |

| TBR only (No Light) | 94.8 ± 2.5 | 2.9 ± 0.9 | 2.3 ± 0.6 |

| Light only (No TBR) | 94.5 ± 2.3 | 3.1 ± 1.0 | 2.4 ± 0.7 |

| TBR + Light | 45.7 ± 4.2 | 35.8 ± 3.5 | 18.5 ± 2.8 |

Experimental Protocols

Part 1: Induction of Apoptosis with this compound

This protocol describes the steps to induce apoptosis in a cell culture model using TBR and light exposure.

Materials:

-

This compound (TBR)

-

Dimethyl sulfoxide (B87167) (DMSO)

-

Complete cell culture medium

-

Phosphate-buffered saline (PBS)

-

Cell culture plates/flasks

-

Light source (e.g., LED array or filtered lamp)

Procedure:

-

Cell Seeding: Seed cells at an appropriate density in culture plates or flasks to ensure they are in the logarithmic growth phase at the time of treatment.

-

TBR Preparation: Prepare a stock solution of TBR in DMSO (e.g., 1 mM). Further dilute the stock solution in complete culture medium to the desired final working concentration (e.g., 1-10 µM).

-

Cell Treatment: Remove the culture medium from the cells and replace it with the TBR-containing medium.

-

Incubation: Incubate the cells with TBR for a specific duration (e.g., 1-4 hours) at 37°C in a CO2 incubator to allow for dye uptake and localization.

-

Washing: After incubation, remove the TBR-containing medium and wash the cells twice with PBS to remove any unbound dye.

-

Light Exposure: Add fresh, pre-warmed complete culture medium to the cells. Expose the cells to a light source of an appropriate wavelength and intensity for a defined period (e.g., 10-30 minutes). The optimal light dose should be determined empirically.

-

Post-Exposure Incubation: Return the cells to the incubator for a further incubation period (e.g., 4-24 hours) to allow the apoptotic process to proceed.

Part 2: Flow Cytometry Analysis of Apoptosis using Annexin V and Propidium Iodide

This protocol outlines the staining procedure for detecting apoptotic cells using an Annexin V-FITC and Propidium Iodide (PI) apoptosis detection kit.

Materials:

-

Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)

-

Treated and control cells from Part 1

-

PBS

-

Flow cytometry tubes

-

Flow cytometer

Procedure:

-

Cell Harvesting:

-

For suspension cells, gently collect the cells by centrifugation.

-

For adherent cells, collect the culture supernatant (containing detached apoptotic cells) and then detach the adherent cells using a gentle cell dissociation reagent (e.g., Trypsin-EDTA). Combine the detached cells with the supernatant.

-

-

Washing: Wash the collected cells twice with cold PBS by centrifugation (e.g., 300 x g for 5 minutes).

-

Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.

-

Staining:

-

Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube.

-

Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide to the cell suspension.

-

Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

-

-

Dilution: Add 400 µL of 1X Binding Buffer to each tube.

-

Flow Cytometry Acquisition: Analyze the samples on a flow cytometer immediately. For analysis, use appropriate forward and side scatter gates to exclude debris. Detect FITC fluorescence (typically in the FL1 channel) and PI fluorescence (typically in the FL2 or FL3 channel).

Interpretation of Results

The results from the flow cytometry analysis can be visualized in a dot plot of Annexin V-FITC versus PI fluorescence. The cell population can be divided into four quadrants:

-

Lower-Left (Annexin V- / PI-): Live, healthy cells.

-

Lower-Right (Annexin V+ / PI-): Early apoptotic cells.

-

Upper-Right (Annexin V+ / PI+): Late apoptotic or necrotic cells.

-

Upper-Left (Annexin V- / PI+): Necrotic cells (due to mechanical damage during processing).

An increase in the percentage of cells in the lower-right and upper-right quadrants in the TBR + Light treated group compared to the control groups is indicative of induced apoptosis.

Conclusion

This compound is a valuable tool for inducing apoptosis in a controlled manner through photodynamic therapy. When combined with standard flow cytometry assays for apoptosis detection, it provides a robust system for studying the mechanisms of programmed cell death and for evaluating the efficacy of apoptosis-inducing therapeutic agents. The protocols provided herein offer a framework for researchers to implement this methodology in their studies. Optimization of TBR concentration, incubation times, and light exposure conditions may be necessary for specific cell types and experimental setups.

Optimal Staining of Live Cells with Tetrabromorhodamine 123 Bromide: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the optimal use of Tetrabromorhodamine 123 bromide for the fluorescent staining of mitochondria in live cells. This document includes detailed protocols for fluorescence microscopy and flow cytometry, a summary of key quantitative data, and a visualization of the underlying staining mechanism.

This compound is a lipophilic, cationic fluorescent dye that selectively accumulates in mitochondria, driven by the organelle's negative membrane potential. This property makes it a valuable tool for assessing mitochondrial health and function in living cells. Its fluorescence allows for the visualization and quantification of mitochondrial distribution and activity, which are critical parameters in various fields of research, including cancer biology, neurodegenerative disease, and drug discovery.

Quantitative Data Summary

The optimal concentration and incubation time for this compound can vary depending on the cell type and experimental application. The following tables provide a summary of recommended starting concentrations and key spectral properties.

| Parameter | Value | Reference |

| Starting Concentration Range | 1 - 10 µM | [General recommendation based on related rhodamine dyes] |

| Excitation Maximum (in MeOH) | 524 nm | [Biotium] |

| Emission Maximum (in MeOH) | 550 nm | [Biotium] |

| Solvent for Stock Solution | Dimethyl sulfoxide (B87167) (DMSO) | [General practice for rhodamine dyes] |

Mechanism of Mitochondrial Staining

The accumulation of this compound within the mitochondria is primarily dependent on the mitochondrial membrane potential (ΔΨm). The interior of a healthy mitochondrion is negatively charged relative to the cytoplasm. As a lipophilic cation, the dye is electrophoretically drawn across the inner mitochondrial membrane, leading to its concentration within the mitochondrial matrix. A decrease in mitochondrial membrane potential, often associated with apoptosis or cellular stress, will result in a reduced accumulation of the dye.

Caption: Mitochondrial uptake of this compound.

Experimental Protocols

Note: As specific, validated protocols for this compound are not widely published, the following are generalized protocols based on the use of similar rhodamine-based mitochondrial dyes. Optimization for your specific cell type and experimental conditions is highly recommended.

Protocol 1: Fluorescence Microscopy of Live Cells

This protocol outlines the steps for staining mitochondria in adherent or suspension cells for visualization by fluorescence microscopy.

Materials:

-

This compound

-

Dimethyl sulfoxide (DMSO)

-

Complete cell culture medium

-

Phosphate-buffered saline (PBS) or other balanced salt solution

-

Coverslips or imaging-grade culture dishes

-

Fluorescence microscope with appropriate filter sets (e.g., for FITC or TRITC)

Procedure:

-

Prepare a 1 mM stock solution of this compound in high-quality, anhydrous DMSO. Store the stock solution at -20°C, protected from light.

-

Culture cells to the desired confluency on coverslips or in imaging dishes.

-

Prepare a fresh working solution of the dye by diluting the stock solution in warm (37°C) complete cell culture medium. The final concentration should be in the range of 1-10 µM. It is recommended to test a range of concentrations to determine the optimal one for your cell type.

-

Remove the culture medium from the cells and wash once with warm PBS.

-

Add the staining solution to the cells and incubate for 15-30 minutes at 37°C in a CO2 incubator, protected from light. Incubation time may need to be optimized.

-

Remove the staining solution and wash the cells two to three times with warm complete medium or PBS.

-

Add fresh, warm complete medium to the cells.

-

Immediately image the cells using a fluorescence microscope. Observe for punctate staining characteristic of mitochondrial localization.

Caption: Workflow for live-cell mitochondrial staining.

Protocol 2: Flow Cytometry Analysis

This protocol provides a method for quantifying mitochondrial membrane potential in a cell population using flow cytometry.

Materials:

-

This compound

-

Dimethyl sulfoxide (DMSO)

-

Complete cell culture medium

-

Phosphate-buffered saline (PBS)

-

Flow cytometry tubes

-

Flow cytometer with a 488 nm or 532 nm laser

Procedure:

-

Prepare a single-cell suspension of your cells of interest.

-

Adjust the cell density to approximately 1 x 10^6 cells/mL in complete culture medium.

-

Prepare a fresh working solution of this compound in warm (37°C) complete cell culture medium. A final concentration in the range of 1-10 µM is recommended as a starting point.

-

Add the staining solution to the cell suspension and incubate for 15-30 minutes at 37°C, protected from light.

-

After incubation, centrifuge the cells at a low speed (e.g., 300 x g) for 5 minutes.

-

Resuspend the cell pellet in fresh, warm complete medium or PBS.

-

Analyze the cells on a flow cytometer. Use the appropriate laser for excitation and detect the emission in the corresponding channel (e.g., FITC channel for 488 nm excitation).

-

For control experiments, consider using a mitochondrial membrane potential uncoupler, such as CCCP (carbonyl cyanide m-chlorophenyl hydrazone), to demonstrate that the dye's accumulation is potential-dependent.

Caption: Workflow for flow cytometry analysis of mitochondrial staining.

Live-Cell Imaging with Tetrabromorhodamine 123 Bromide: Application Notes and Protocols for Monitoring Mitochondrial Health

For Researchers, Scientists, and Drug Development Professionals

Introduction

Mitochondria are dynamic organelles central to cellular energy production, metabolism, and signaling. Their health is a critical indicator of overall cellular well-being and is implicated in a wide range of diseases, including neurodegenerative disorders, cardiovascular diseases, and cancer. The mitochondrial membrane potential (ΔΨm) is a key parameter of mitochondrial function, established by the electron transport chain, and is essential for ATP synthesis.[1] Tetrabromorhodamine 123 bromide (TMRM), a cell-permeant, cationic fluorescent dye, is a powerful tool for the real-time assessment of ΔΨm in live cells.[2][3]

TMRM accumulates in the mitochondrial matrix, driven by the negative charge of the inner mitochondrial membrane.[4] In healthy, energized mitochondria with a high membrane potential, TMRM fluoresces brightly.[2][3] Conversely, a decrease in ΔΨm, a hallmark of mitochondrial dysfunction and an early event in apoptosis, leads to a reduction in TMRM accumulation and a corresponding decrease in fluorescence intensity.[2][5] This allows for both qualitative and quantitative assessment of mitochondrial health.

These application notes provide detailed protocols for using TMRM to monitor mitochondrial health in live cells, guidance on data interpretation, and a summary of key quantitative parameters.

Data Presentation: Quantitative Parameters for TMRM Imaging

For accurate and reproducible results, careful optimization of experimental conditions is crucial. The following tables provide a summary of key quantitative data for the preparation and use of TMRM.

Table 1: TMRM Stock Solution Preparation

| Parameter | Value | Notes |

| Solvent | Anhydrous DMSO | Facilitates the entry of organic molecules into tissues. |

| Stock Concentration | 1-10 mM | A common starting point is 1 mM.[2] |

| Storage Temperature | -20°C | Aliquot to avoid repeated freeze-thaw cycles and protect from light.[6] |

| Stability | Up to 6 months at -20°C | For optimal performance, use within one month. |

Table 2: Recommended Working Concentrations and Incubation Times

| Application | Recommended Working Concentration | Incubation Time | Incubation Temperature |

| Fluorescence Microscopy | 20-200 nM[7] | 15-45 minutes | 37°C |

| Flow Cytometry | 50-400 nM[7] | 15-30 minutes | 37°C |

| Plate Reader Assays | 200-1000 nM[7] | 15-30 minutes | 37°C |

Note: The optimal concentration and incubation time are cell-type dependent and should be determined empirically.

Table 3: Fluorescence Microscopy Settings

| Parameter | Recommended Setting |

| Excitation Wavelength | ~548 nm[2] |

| Emission Wavelength | ~573 nm[2] |

| Filter Set | TRITC/RFP filter set[2] |

| Laser Power (Confocal) | 0.1-0.2% of maximum to prevent phototoxicity |

| Pinhole (Confocal) | Set for an optical slice of approximately 1-2 µm |

Experimental Protocols

Protocol 1: Preparation of TMRM Stock and Working Solutions

Materials:

-

This compound (TMRM) powder

-

Anhydrous Dimethyl Sulfoxide (DMSO)

-

Serum-free cell culture medium or appropriate buffer (e.g., HBSS)

-

Microcentrifuge tubes

Procedure:

-

Prepare 1 mM TMRM Stock Solution:

-

Bring the TMRM powder vial to room temperature before opening.

-

Add the appropriate volume of anhydrous DMSO to the vial to achieve a 1 mM concentration. For example, to 1 mg of TMRM (MW ≈ 632.1 g/mol ), add approximately 1.58 mL of DMSO.

-

Vortex thoroughly until the powder is completely dissolved.

-

Aliquot the stock solution into smaller, single-use volumes in light-protecting tubes.

-

Store the aliquots at -20°C.[6]

-

-

Prepare TMRM Working Solution:

-

On the day of the experiment, thaw a single aliquot of the 1 mM TMRM stock solution at room temperature.

-

Dilute the stock solution in pre-warmed (37°C) serum-free medium or buffer to the desired final working concentration (refer to Table 2). For example, to prepare 1 mL of a 100 nM working solution, add 0.1 µL of the 1 mM stock solution to 1 mL of medium.

-

The working solution should be prepared fresh for each experiment.[2]

-

Protocol 2: Live-Cell Staining and Imaging of Adherent Cells

Materials:

-

Adherent cells cultured in a suitable imaging dish (e.g., glass-bottom dish)

-

TMRM working solution (prepared as in Protocol 1)

-

Pre-warmed (37°C) imaging buffer (e.g., phenol (B47542) red-free medium, HBSS)

-

Positive control (optional): Carbonyl cyanide m-chlorophenyl hydrazone (CCCP) or Carbonyl cyanide-4-(trifluoromethoxy)phenylhydrazone (FCCP)

-

Fluorescence microscope equipped with appropriate filters

Procedure:

-

Cell Seeding: Seed cells on an imaging dish and allow them to adhere and reach the desired confluency (typically 50-70%).

-

Staining:

-

Aspirate the culture medium from the cells.

-

Wash the cells once with pre-warmed imaging buffer.

-

Add the freshly prepared TMRM working solution to the cells.

-

Incubate for 15-45 minutes at 37°C, protected from light.[2]

-

-

Washing (Optional but Recommended):

-

Aspirate the TMRM working solution.

-

Wash the cells twice with pre-warmed imaging buffer to reduce background fluorescence.

-

-

Imaging:

-

Add fresh, pre-warmed imaging buffer to the cells.

-

Image the cells immediately using a fluorescence microscope with the appropriate settings (see Table 3).

-

-

Positive Control (Optional):

-

To confirm that the TMRM signal is dependent on mitochondrial membrane potential, a separate sample of cells can be treated with an uncoupling agent.

-

Add FCCP (final concentration of 5-10 µM) or CCCP to the cells for 10-15 minutes before or during imaging. This will cause a rapid decrease in TMRM fluorescence in healthy cells.[7]

-

Protocol 3: Data Analysis and Interpretation

Quantitative analysis of TMRM fluorescence intensity can provide a measure of mitochondrial health.

-

Image Acquisition: Acquire images from multiple fields of view for each experimental condition.

-

Background Subtraction: Subtract the average background fluorescence intensity from each image.[6]

-

Quantification:

-

Use image analysis software (e.g., ImageJ/Fiji) to define regions of interest (ROIs) around individual cells or mitochondrial networks.

-

Measure the mean fluorescence intensity within each ROI.

-

-

Normalization (Optional): To account for variations in cell number or dye loading, the TMRM signal can be normalized to a co-stain that is independent of mitochondrial membrane potential (e.g., MitoTracker Green) or to the cell area.

-

Interpretation: A decrease in the mean TMRM fluorescence intensity is indicative of mitochondrial depolarization and potential mitochondrial dysfunction.

Signaling Pathways and Experimental Workflows

Principle of TMRM Action

Caption: TMRM passively enters the cell and accumulates in the mitochondrial matrix, driven by the negative mitochondrial membrane potential.

Experimental Workflow for TMRM Staining

Caption: A generalized workflow for assessing mitochondrial membrane potential using TMRM staining and fluorescence analysis.

Key Signaling Pathways Regulating Mitochondrial Membrane Potential

Caption: A simplified diagram of key signaling pathways that converge on the regulation of mitochondrial membrane potential.

Troubleshooting

Issue: Weak or No TMRM Signal

-

Cause: Low mitochondrial membrane potential in unhealthy cells.

-

Solution: Ensure cells are healthy and in the logarithmic growth phase. Use a positive control of healthy cells if possible.

-

-

Cause: Suboptimal TMRM concentration.

-

Solution: Titrate the TMRM concentration to find the optimal signal-to-noise ratio for your cell type.

-

-

Cause: Photobleaching.

-

Solution: Minimize light exposure and use the lowest possible laser power during imaging.

-

Issue: High Background Fluorescence

-

Cause: Incomplete removal of extracellular TMRM.

-

Solution: Include the recommended washing steps after staining.

-

-

Cause: Use of serum-containing medium during staining.

-

Solution: Use serum-free medium for the staining and washing steps.

-

Issue: TMRM Signal is not Reduced by FCCP/CCCP

-

Cause: Cells are unhealthy or already have a very low mitochondrial membrane potential.

-

Solution: Verify cell health through other means (e.g., morphology, viability assay).

-

-

Cause: Ineffective uncoupling agent.

-

Solution: Prepare fresh FCCP/CCCP solution and verify its activity on a positive control cell line.

-

By following these detailed protocols and considering the provided quantitative data and troubleshooting tips, researchers can effectively utilize TMRM to gain valuable insights into mitochondrial health and its role in various cellular processes and disease states.

References

- 1. Mitochondrial membrane potential - PMC [pmc.ncbi.nlm.nih.gov]

- 2. documents.thermofisher.com [documents.thermofisher.com]

- 3. Functional Mitochondrial Staining | Thermo Fisher Scientific - US [thermofisher.com]

- 4. Signaling Pathways in Mitochondrial Dysfunction and Aging - PMC [pmc.ncbi.nlm.nih.gov]

- 5. discovery.ucl.ac.uk [discovery.ucl.ac.uk]

- 6. abcam.com [abcam.com]

- 7. Live-cell imaging: Mitochondria membrane potential [protocols.io]

Application Notes and Protocols: Tetrabromorhodamine 123 Bromide as a Photosensitizer in Cancer Research

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tetrabromorhodamine 123 bromide (TBRho123) is a halogenated derivative of the fluorescent dye Rhodamine 123. The incorporation of bromine atoms significantly enhances its efficacy as a photosensitizer, a molecule that can be excited by light of a specific wavelength to produce reactive oxygen species (ROS), leading to localized cellular damage and apoptosis. This property makes TBRho123 a promising candidate for photodynamic therapy (PDT) in cancer research. TBRho123 is a lipophilic cation that preferentially accumulates in the mitochondria of cancer cells due to their typically higher mitochondrial membrane potential compared to normal cells. Upon irradiation, it primarily generates singlet oxygen, a highly cytotoxic ROS, initiating a cascade of events that culminate in cell death.[1][2]

These application notes provide a comprehensive overview of the photophysical and photochemical properties of TBRho123, detailed protocols for its use in in vitro cancer cell models, and an exploration of the molecular pathways involved in TBRho123-mediated photodynamic cell death.

Data Presentation

Photophysical and Photochemical Properties of this compound

The efficiency of a photosensitizer is largely determined by its photophysical and photochemical characteristics. TBRho123 exhibits favorable properties for PDT applications, including strong absorption in the visible light spectrum and a high quantum yield of singlet oxygen generation.

| Property | Value | Reference(s) |

| Molecular Formula | C₂₁H₁₃Br₅N₂O₃ | [3] |

| Molecular Weight | 740.86 g/mol | [3] |